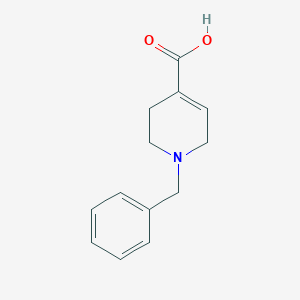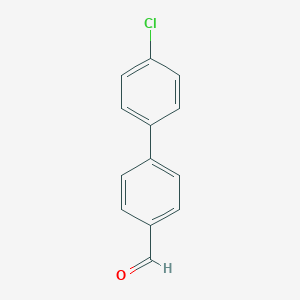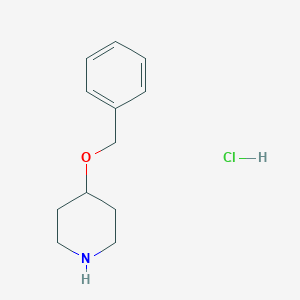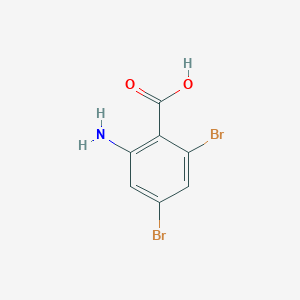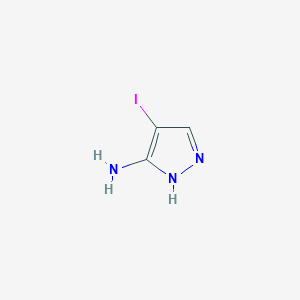
(2-(Aminomethyl)-5-fluorophenyl)boronsäurehydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride" is closely related to the class of compounds known as aminophenyl boronic acids. These compounds have garnered significant interest due to their utility in the synthesis of biologically active compounds and their role as pharmaceutical agents. They are particularly noted for their use in Suzuki cross-coupling reactions, Petasis reactions, and as reagents in organic synthesis . The presence of both an amino and a boronic acid group within the same molecule allows for a variety of chemical interactions and transformations, making these compounds versatile in synthetic chemistry.
Synthesis Analysis
The synthesis of related aminophenyl boronic acids typically involves multiple steps, including protection of the amine group, halogen-lithium exchange, addition of trimethyl borate, and acidic hydrolysis. For example, the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline resulted in a yield of 47% . This process reflects the complexity and challenges associated with the synthesis of such compounds, which often require careful control of reaction conditions and purification steps.
Molecular Structure Analysis
The molecular structure of m-aminophenyl boronic acid hydrochloride, a compound similar to "(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride," has been determined using single-crystal X-ray diffraction. The crystal structure reveals that each chloride ion is connected with four m-APBAH+ ions through hydrogen bonds, which include both Cl…H…N and Cl…H…O interactions. The coordination number for the chloride ion is four, and the arrangement of the molecules within the crystal cell is determined by these hydrogen bonding interactions .
Chemical Reactions Analysis
Aminophenyl boronic acids are known for their reactivity in various chemical reactions. They are widely used in Suzuki cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. Additionally, these compounds can undergo Petasis reactions, asymmetric synthesis of amino acids, Diels-Alder reactions, and can act as protecting groups for diols. Their chemical reactivity is further exemplified by their role in the selective reduction of aldehydes and carboxylic acid activation .
Physical and Chemical Properties Analysis
The physical and chemical properties of aminophenyl boronic acids are influenced by the presence of the amino and boronic acid groups. For instance, the pKa value of the boronic acid group can be relatively low, as seen in the 4-amino-3-fluorophenylboronic acid derivative, which has a pKa of 7.8 when acetylated. This property is particularly important for applications in glucose sensing materials, as it allows the compound to operate at the physiological pH of bodily fluids. The pendant amine group also facilitates attachment to polymers, which is useful in the construction of such sensing materials . The molecular structure, as determined by X-ray crystallography, provides insight into the arrangement of molecules and their potential interactions within a crystal lattice .
Wissenschaftliche Forschungsanwendungen
Compoundsynthese
Diese Verbindung dient als vielseitiges Reagenz für die Compoundsynthese . Es wird hauptsächlich als ein zentrales Reagenz für die Synthese einer Vielzahl von Verbindungen eingesetzt, darunter heterozyklische Verbindungen wie Benzimidazole, Peptide und Peptidomimetika .
Katalysator für verschiedene Reaktionen
Das elektronenreiche Boratom in dieser Verbindung bildet leicht Komplexe mit Lewis-Säuren wie Aminen oder Carbonsäuren, wodurch katalytische Reaktionen erleichtert werden . Diese Fähigkeit ermöglicht die effiziente Synthese von heterozyklischen Verbindungen, Peptiden und Peptidomimetika .
Ligand für Protein- und Enzymuntersuchungen
Das Boratom zeigt eine starke Affinität zu Proteinen und Enzymen, wodurch es als Ligand für Protein- und Enzymuntersuchungen fungieren kann, um ihre Strukturen und Mechanismen aufzuklären .
Wirkmechanismus
Target of Action
The primary target of (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key biochemical pathway in the synthesis of various organic compounds . The reaction enables the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres , providing access to a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that its bioavailability may be influenced by factors such as its stability, preparation methods, and the reaction conditions .
Result of Action
The action of (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride results in the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds . This has significant implications for the field of organic chemistry, particularly in the development of new drugs and materials .
Action Environment
The action of (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride is influenced by various environmental factors. The SM coupling reaction, in which the compound is involved, is known for its mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign , suggesting that it may exhibit good efficacy and stability under a variety of environmental conditions.
Eigenschaften
IUPAC Name |
[2-(aminomethyl)-5-fluorophenyl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO2.ClH/c9-6-2-1-5(4-10)7(3-6)8(11)12;/h1-3,11-12H,4,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBGTEWFXWJWPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382319 |
Source


|
| Record name | [2-(Aminomethyl)-5-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850568-03-5 |
Source


|
| Record name | [2-(Aminomethyl)-5-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

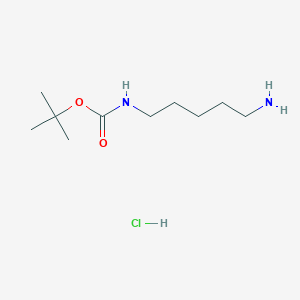
![4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B113012.png)
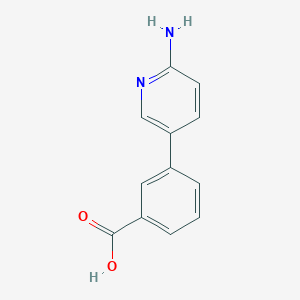

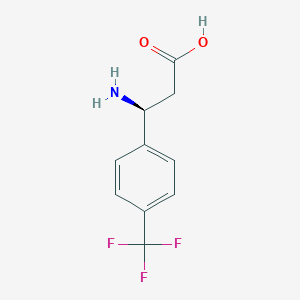

![[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine](/img/structure/B113029.png)
![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)

